molecular formula C10H13N5O2 B5424173 N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide

N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B5424173
M. Wt: 235.24 g/mol
InChI Key: MOGMLVHMHTVMPL-UHFFFAOYSA-N
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Description

The compound “N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and triazole rings, along with the amide functional group. The ethyl group attached to the isoxazole ring and the methyl group attached to the nitrogen atom of the amide group would also be key structural features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and triazole rings, as well as the amide functional group. The nitrogen atoms in these rings could potentially act as nucleophiles in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole and triazole rings could contribute to its polarity, while the ethyl and methyl groups could contribute to its hydrophobicity .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity. It could also be interesting to study its reactivity and potential uses in chemical reactions .

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N-methyl-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-7-4-8(17-13-7)6-15(2)10(16)9-5-11-14-12-9/h4-5H,3,6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGMLVHMHTVMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)C(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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